Array ( [bid] => 8563372 ) Buy 3-Methyl-1-(piperidin-4-yl)urea

3-Methyl-1-(piperidin-4-yl)urea

Catalog No.
S8847464
CAS No.
M.F
C7H15N3O
M. Wt
157.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(piperidin-4-yl)urea

Product Name

3-Methyl-1-(piperidin-4-yl)urea

IUPAC Name

1-methyl-3-piperidin-4-ylurea

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C7H15N3O/c1-8-7(11)10-6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H2,8,10,11)

InChI Key

NGWNLUZOEYRHAX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCNCC1

3-Methyl-1-(piperidin-4-yl)urea is an organic compound characterized by its unique structure, which includes a piperidine ring and a urea functional group. The molecular formula is C8_{8}H15_{15}N3_{3}O, and its systematic name reflects its components: a methyl group attached to the urea nitrogen and a piperidine moiety at the other nitrogen. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

3-Methyl-1-(piperidin-4-yl)urea can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to hydroxylated derivatives.
  • Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride, yielding amine derivatives.
  • Substitution: The urea group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups under suitable conditions.

The specific products formed depend on the reagents and reaction conditions employed, which can lead to a diverse array of derivatives with unique properties.

The biological activity of 3-Methyl-1-(piperidin-4-yl)urea has been primarily associated with its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of fatty acid epoxides, which play crucial roles in various physiological processes, including inflammation and blood pressure regulation. By inhibiting sEH, this compound may contribute to reduced inflammatory responses and lower blood pressure, making it a candidate for therapeutic applications in cardiovascular diseases.

The synthesis of 3-Methyl-1-(piperidin-4-yl)urea typically involves the reaction of piperidine with methyl isocyanate. The general procedure includes:

  • Starting Materials: Piperidine and methyl isocyanate.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0–5°C) to control the reaction rate.
  • Procedure: Piperidine is dissolved in a suitable solvent (like dichloromethane), and methyl isocyanate is added dropwise while maintaining the temperature. The mixture is stirred until completion, monitored by thin-layer chromatography.
  • Purification: The crude product can be purified through column chromatography or recrystallization to obtain the desired compound .

3-Methyl-1-(piperidin-4-yl)urea has several notable applications:

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex organic molecules and exploring structure-activity relationships in drug design.
  • Biological Studies: This compound is investigated for its potential therapeutic effects, particularly in modulating inflammatory pathways and cardiovascular health.
  • Industrial Use: It finds applications in the production of agrochemicals and other pharmaceuticals due to its versatile chemical properties .

Interaction studies have focused on understanding how 3-Methyl-1-(piperidin-4-yl)urea interacts with biological targets, particularly soluble epoxide hydrolase. These studies reveal that compounds with similar structures often exhibit varying degrees of inhibition against this enzyme. Understanding these interactions helps in optimizing the pharmacological profile of new derivatives aimed at specific therapeutic targets .

Several compounds share structural similarities with 3-Methyl-1-(piperidin-4-yl)urea, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-Methyl-3-(piperidin-4-yl)ureaMethyl substitution on the urea nitrogenDifferent binding affinities compared to 3-Methyl...
N-MethylpiperidineContains a piperidine ringOften used as an intermediate in synthetic chemistry
4-PiperidoneA ketone functional group on piperidineExhibits distinct reactivity patterns

3-Methyl-1-(piperidin-4-yl)urea's specific substitution pattern allows it to exhibit distinct reactivity and biological activity compared to these similar compounds, making it valuable for targeted research applications .

Structural Characteristics and IUPAC Designation

The compound’s IUPAC name, 1-methyl-3-(piperidin-4-ylmethyl)urea, precisely defines its molecular architecture. It consists of a piperidine ring (a six-membered amine heterocycle) with a methylurea group (-NH-C(=O)-N(CH3)) attached via a methylene bridge at the 4-position. The piperidine ring adopts a chair conformation, while the urea moiety provides planar rigidity, creating a hybrid structure with both flexible and rigid domains.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H15N3O
Molecular Weight171.24 g/mol (base)
logP (Partition Coeff.)4.95
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Polar Surface Area36.9 Ų

The hydrochloride salt form (C8H16ClN3O) is commonly used to enhance solubility, with a molecular weight of 207.7 g/mol.

Synonymy and Regulatory Information

Alternative designations include:

  • 3-Methyl-1-(piperidin-4-ylmethyl)urea
  • 1-Methyl-3-(4-piperidylmethyl)urea hydrochloride
  • CAS 2044745-32-4 (hydrochloride salt)

Safety data sheets classify it as a Warning substance (GHS07) due to hazards including skin irritation (H315), eye damage (H319), and respiratory toxicity (H335). Handling requires PPE and ventilation to mitigate exposure risks.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

157.121512110 g/mol

Monoisotopic Mass

157.121512110 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

Explore Compound Types